molecular formula C8H10O5 B1303135 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 72324-39-1

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1303135
CAS No.: 72324-39-1
M. Wt: 186.16 g/mol
InChI Key: BTJDMDJIAAHSRG-UHFFFAOYSA-N
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Description

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C8H10O5. It is also known as Acetyl Meldrum’s Acid. This compound is characterized by its heterocyclic core, which includes four carbon atoms and two oxygen atoms. It is a crystalline, colorless solid that is sparingly soluble in water .

Biochemical Analysis

Biochemical Properties

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione plays a significant role in various biochemical reactions due to its unique structure and properties. It can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, making the compound behave as a monobasic acid . The compound interacts with enzymes and proteins involved in carbon-carbon bond formation, such as those in the Knoevenagel condensation reaction . Its adequate acidity and steric rigidity make it a valuable reagent in organic synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to lose a hydrogen ion and form a stabilized anion allows it to participate in reactions that modify cellular components, potentially altering cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to align its alpha proton’s σ* CH orbital with the π* CO, causing strong destabilization of the C-H bond in the ground state . This unique conformation facilitates its participation in various biochemical reactions, making it a versatile reagent in organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound decomposes upon heating, releasing carbon dioxide and acetone . Long-term studies in vitro and in vivo have shown that the compound’s stability can influence its effectiveness in biochemical reactions and its impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may participate in beneficial biochemical reactions, while at higher doses, it may cause toxic or adverse effects. Studies have shown that the compound can cause irritation of the digestive tract, respiratory system, eyes, and skin . Understanding the dosage effects is crucial for its safe and effective use in research and applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include enzymes and cofactors facilitating carbon-carbon bond formation. Its interactions with these enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s unique properties make it a valuable tool in studying and manipulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding its transport and distribution is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, making it important to study its distribution within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJDMDJIAAHSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)OC(OC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376974
Record name 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72324-39-1
Record name 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72324-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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